REACTION_CXSMILES
|
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].[C:7](=O)(O)[O-].[Na+].BrC1C=C(S(Cl)(=O)=O)C=CC=1C(Cl)=O.ClCC(O)=O.[OH-].[Na+].[Br:33][C:34]1[CH2:42][C:41](=S=O)[CH:40]=[CH:39][C:35]=1[C:36]([OH:38])=[O:37].Cl>O>[Br:33][C:34]1[CH:42]=[C:41]([S:1]([CH3:7])(=[O:4])=[O:2])[CH:40]=[CH:39][C:35]=1[C:36]([OH:38])=[O:37] |f:0.1.2,3.4,7.8|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-bromo-4-(chlorosulfonyl)benzoyl chloride
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)Cl)C=CC(=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-bromo-4-sulfinylbenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC(C1)=S=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 mL round bottom flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
After heating at 75° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to reflux
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
TEMPERATURE
|
Details
|
After heating for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |